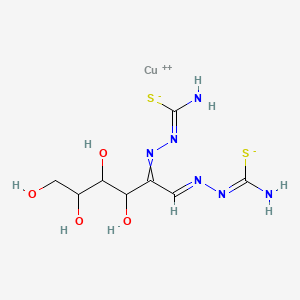
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- is a complex compound that integrates copper with D-arabino-hexos-2-ulose and aminothioxomethyl hydrazonato ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- typically involves the reaction of copper salts with D-arabino-hexos-2-ulose and aminothioxomethyl hydrazine under controlled conditions. The reaction is carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- undergoes various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, altering its oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the ligands and copper center.
Substitution: Ligands can be substituted with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to adjust the pH. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction could produce copper(I) species.
Scientific Research Applications
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Investigated for its potential role in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- involves its interaction with molecular targets through coordination chemistry. The copper center can interact with various biological molecules, influencing biochemical pathways and processes. The aminothioxomethyl hydrazonato ligands play a crucial role in stabilizing the complex and facilitating its interactions.
Comparison with Similar Compounds
Similar Compounds
- Copper, (D-glucosone bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)
- Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(1-))-(SP-4-4)
Uniqueness
Copper, (D-arabino-hexos-2-ulose bis((aminothioxomethyl)hydrazonato)(2-))-(SP-4-4)- is unique due to its specific combination of ligands and copper center, which imparts distinct chemical and biological properties
Properties
CAS No. |
54446-28-5 |
|---|---|
Molecular Formula |
C8H14CuN6O4S2 |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
copper;N'-[[(1E)-1-[(Z)-[amino(sulfido)methylidene]hydrazinylidene]-3,4,5,6-tetrahydroxyhexan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6O4S2.Cu/c9-7(19)13-11-1-3(12-14-8(10)20)5(17)6(18)4(16)2-15;/h1,4-6,15-18H,2H2,(H3,9,13,19)(H3,10,14,20);/q;+2/p-2/b11-1+,12-3?; |
InChI Key |
SZNHBUVKOTXDLF-IDEULRCGSA-L |
Isomeric SMILES |
C(C(C(C(C(=N/N=C(/N)\[S-])/C=N/N=C(/N)\[S-])O)O)O)O.[Cu+2] |
Canonical SMILES |
C(C(C(C(C(=NN=C(N)[S-])C=NN=C(N)[S-])O)O)O)O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















